molecular formula C10H15NO3 B12599747 4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 651322-77-9

4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12599747
CAS No.: 651322-77-9
M. Wt: 197.23 g/mol
InChI Key: VTLVOEFURDRDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with a complex structure that includes an ethoxy group, a methoxyethenyl group, and a methyl group attached to a dihydropyrrolone ring

Preparation Methods

The synthesis of 4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolone ring and the introduction of the ethoxy and methoxyethenyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures and optimizing them for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The ethoxy and methoxyethenyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The double bond in the methoxyethenyl group can participate in addition reactions with halogens or hydrogen halides, forming halogenated derivatives.

Scientific Research Applications

4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with possible applications in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents, leading to variations in chemical properties and reactivity.

    4-Methoxy-3-(1-ethoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one: This is a structural isomer with the positions of the ethoxy and methoxy groups swapped, resulting in different chemical behavior.

    3-(1-Methoxyethenyl)-4-ethoxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one: Another isomer with a different arrangement of substituents, which can affect its interactions with other molecules.

Properties

CAS No.

651322-77-9

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-ethoxy-4-(1-methoxyethenyl)-1-methyl-2H-pyrrol-5-one

InChI

InChI=1S/C10H15NO3/c1-5-14-8-6-11(3)10(12)9(8)7(2)13-4/h2,5-6H2,1,3-4H3

InChI Key

VTLVOEFURDRDCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)N(C1)C)C(=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.